Tafluprost-d4

Beschreibung

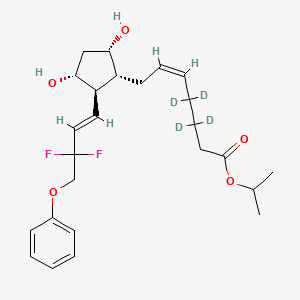

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H34F2O5 |

|---|---|

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |

InChI-Schlüssel |

WSNODXPBBALQOF-INPMSDDOSA-N |

Isomerische SMILES |

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

Kanonische SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

Herkunft des Produkts |

United States |

Synthesis and Isotopic Characterization of Tafluprost D4

Chemical Synthesis Pathways for Tafluprost (B1681877) and its Analogs

The synthesis of Tafluprost, a complex molecule with multiple stereocenters, is a significant challenge that has been addressed through various elegant synthetic strategies. These routes are designed to be efficient, stereoselective, and scalable for pharmaceutical production.

Convergent Synthetic Methodologies

One prominent convergent synthesis of Tafluprost involves the Julia-Lythgoe olefination. nih.govnih.govnih.govmdpi.comresearchgate.netwikipedia.orgorganic-chemistry.orgchem-station.com In this approach, a structurally advanced prostaglandin (B15479496) phenylsulfone intermediate, which contains the core cyclopentane (B165970) ring and the ω-chain precursor, is coupled with an aldehyde synthon for the α-chain. nih.govnih.govmdpi.comresearchgate.net The use of a common phenylsulfone intermediate for the synthesis of several commercially available prostaglandin analogs, including latanoprost, travoprost, and bimatoprost, offers significant cost advantages in manufacturing. nih.govnih.gov

Another widely employed convergent approach is based on the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.govresearchgate.nettcichemicals.comyoutube.com This methodology typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde to form an alkene with high E-selectivity. In the context of Tafluprost synthesis, a key step is the installation of the lower side chain (ω-chain) via an HWE condensation of a Corey aldehyde derivative with a dimethyl (2-oxo-3-phenoxypropyl)phosphonate. researchgate.net

Role of Key Intermediates

The synthesis of Tafluprost and its analogs relies on several crucial intermediates that provide the necessary stereochemical control and functionality for building the complex molecular architecture.

Corey Lactone Derivatives: The Corey lactone is a foundational building block in prostaglandin synthesis. nih.govrsc.orglibretexts.orgresearchgate.net Its rigid bicyclic structure allows for excellent stereocontrol during the introduction of substituents. The synthesis of Tafluprost has been successfully achieved starting from a Corey aldehyde derivative, which serves as a scaffold for the sequential attachment of the ω- and α-chains. researchgate.netlibretexts.org

Prostaglandin Phenylsulfone Intermediates: As mentioned earlier, advanced prostaglandin phenylsulfones are key intermediates in convergent syntheses employing the Julia-Lythgoe olefination. nih.govnih.govmdpi.comresearchgate.net These intermediates, which already possess the desired stereochemistry of the cyclopentane core, are stable and crystalline compounds, facilitating their purification to pharmaceutical grade early in the synthetic sequence. nih.gov

(4-Carboxybutyl)triphenylphosphonium Bromide: This phosphonium (B103445) salt is a critical reagent for introducing the α-chain in many prostaglandin syntheses, including that of Tafluprost, via the Wittig reaction. chemicalbook.comgoogle.comchemicalbook.comsigmaaldrich.com The reaction of the ylide, generated from this salt, with a lactol intermediate (derived from the Corey lactone or a similar precursor) establishes the characteristic cis-double bond at the C5-C6 position of the α-chain. researchgate.net

Strategies for Deuterium (B1214612) Incorporation in Tafluprost-d4

This compound is specifically labeled with four deuterium atoms on the α-chain at the C3 and C4 positions. caymanchem.comcaymanchem.comlabclinics.com This isotopic labeling is achieved by utilizing a deuterated version of the key intermediate responsible for introducing the α-chain.

The synthesis of this compound logically proceeds via the Wittig reaction, employing a deuterated analog of (4-carboxybutyl)triphenylphosphonium bromide. The preparation of this deuterated Wittig reagent would start from a commercially available or synthetically accessible deuterated precursor, such as a deuterated 5-bromovaleric acid.

A plausible synthetic route to the required (4-carboxybutyl-3,3,4,4-d4)triphenylphosphonium bromide would involve the following steps:

Synthesis of a Deuterated Precursor: A suitable starting material, such as a cyclic compound or a molecule with functionality amenable to deuteration, would be used. For instance, a precursor to 5-bromovaleric acid could be subjected to a deuteration reaction. Methods for synthesizing 5-bromovaleric acid itself include the oxidation of cyclopentanone (B42830) or the reaction of 1,4-dibromobutane (B41627) with sodium cyanide followed by hydrolysis. nbinno.comchemicalbook.comscbt.comgoogle.com Deuterium could be introduced at the desired positions through various established methods, such as catalytic H-D exchange or reduction of a suitable precursor with a deuterium source.

Preparation of Deuterated 5-Bromovaleric Acid: The deuterated precursor would then be converted to 3,3,4,4-tetradeuterio-5-bromovaleric acid.

Synthesis of the Deuterated Wittig Reagent: The resulting deuterated 5-bromovaleric acid would then be reacted with triphenylphosphine (B44618) to yield (4-carboxybutyl-3,3,4,4-d4)triphenylphosphonium bromide. chemicalbook.comgoogle.comchemicalbook.comsigmaaldrich.com

This deuterated Wittig reagent can then be used in the established Tafluprost synthesis, reacting with the lactol intermediate to introduce the deuterated α-chain, ultimately leading to this compound.

Structural Elucidation and Isotopic Purity Assessment of this compound

The definitive identification of this compound and the confirmation of its isotopic enrichment are accomplished through a combination of spectroscopic techniques.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium atoms within a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C3 and C4 positions of the α-chain would be absent or significantly diminished compared to the spectrum of unlabeled Tafluprost. Conversely, the ²H NMR spectrum would show distinct signals at the chemical shifts corresponding to these deuterated positions. The chemical shifts of the remaining protons in the molecule would be largely unaffected, with only minor isotopic shifts possible.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of this compound and assessing the degree of deuterium incorporation. The molecular weight of this compound is expected to be 456.6 g/mol , which is four mass units higher than that of unlabeled Tafluprost (452.6 g/mol ). caymanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragment ions can provide additional structural information and confirm the location of the deuterium labels. For instance, fragmentation of the α-chain would yield ions with a +4 mass shift compared to the corresponding fragments of unlabeled Tafluprost.

Quantification of Deuterium Enrichment

The isotopic purity of this compound is a critical parameter, as it is used as an internal standard. The goal is to have a high percentage of the molecules contain the desired number of deuterium atoms.

Mass Spectrometry for Isotopic Distribution Analysis: Mass spectrometry is the primary technique for quantifying deuterium enrichment. By analyzing the isotopic cluster of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms (isotopologues) can be determined. For this compound, the mass spectrum would show a distribution of ions corresponding to d0 (unlabeled), d1, d2, d3, and d4 species. The percentage of each isotopologue can be calculated from the intensities of their respective peaks in the mass spectrum. Commercial sources of this compound report an isotopic purity of ≥99% for deuterated forms (d1-d4). caymanchem.comcaymanchem.com This indicates that the sum of the abundances of all deuterated species is at least 99%, with the d4 species being the most abundant.

The following table illustrates a hypothetical isotopic distribution for a batch of this compound with high enrichment:

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 (unlabeled) | < 1 |

| d1 | Minor |

| d2 | Minor |

| d3 | Minor |

| d4 | > 95 |

NMR for Isotopic Purity Estimation: While mass spectrometry provides a direct measure of isotopic distribution, NMR can also be used to estimate isotopic purity. By comparing the integration of the residual proton signals at the deuterated positions in the ¹H NMR spectrum with the integration of a non-deuterated proton signal elsewhere in the molecule, an estimate of the percentage of non-deuterated species can be obtained.

Advanced Analytical Methodologies and Validation for Tafluprost D4

Method Validation Parameters for Quantitative Analysis

Matrix Effects and Ion Suppression Investigations

In quantitative bioanalysis using LC-MS, the sample matrix—everything in the sample besides the analyte of interest—can significantly impact the accuracy and sensitivity of the measurement. longdom.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, with suppression being the more common issue. longdom.orgnih.gov It occurs when co-eluting endogenous components from the matrix, such as lipids, proteins, or salts, interfere with the ionization efficiency of the target analyte (in this case, Tafluprost) and its internal standard (Tafluprost-d4) in the mass spectrometer's ion source. longdom.orgresearchgate.net

The primary cause of ion suppression is the competition for available charge in the electrospray ionization (ESI) source. longdom.org When a matrix component co-elutes with the analyte, it can reduce the formation of gas-phase ions of the analyte, leading to a decreased signal and compromising the reliability of quantitative results. researchgate.net Given that Tafluprost (B1681877) and its active metabolite, Tafluprost acid, are analyzed in complex biological matrices like plasma, vitreous humor, or aqueous humor, a thorough investigation of matrix effects is a critical component of method validation. researchgate.netfda.gov

The evaluation of matrix effects for the Tafluprost/Tafluprost-d4 assay is typically conducted by comparing the peak response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent. A significant difference between these responses indicates the presence of matrix effects. researchgate.net To ensure data integrity, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects as part of bioanalytical method validation. bohrium.com

Strategies to mitigate matrix effects include:

Efficient Sample Preparation: Utilizing advanced sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis. nih.gov

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) method to achieve baseline separation between the analytes and interfering matrix components. nih.gov

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing this compound as an internal standard is the most effective strategy. Since this compound is chemically and physically almost identical to Tafluprost, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively normalized, ensuring accurate quantification. nih.gov

Extraction Efficiency and Recovery

The process of isolating the analyte and its internal standard from the complex sample matrix is a critical step that influences the sensitivity and reproducibility of the assay. The goal is to achieve high and consistent recovery for both Tafluprost and this compound. Recovery is defined as the percentage of the analyte that is successfully transferred from the original sample matrix to the final analytical extract.

For the analysis of Tafluprost acid in human plasma, a common and effective method is liquid-liquid extraction (LLE). fda.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids. The efficiency of this process is paramount. In a validated method for Tafluprost acid, where this compound would serve as the internal standard, the extraction recovery is meticulously assessed. This is done by comparing the analytical response of an analyte from an extracted sample to the response of the analyte from a post-extraction spiked sample (a blank matrix extract to which the analyte is added).

| Parameter | Description | Significance in this compound Analysis |

| Extraction Method | Typically Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For Tafluprost acid analysis, LLE from human plasma has been validated. fda.gov | Ensures effective isolation of Tafluprost and this compound from interfering plasma components like proteins and lipids. |

| Extraction Recovery | The percentage of the analyte recovered from the matrix during the extraction process. | High and consistent recovery is crucial for method sensitivity and precision. The recovery of this compound should be similar to that of Tafluprost to ensure accurate correction for any analyte loss during sample preparation. |

| Process Efficiency | The overall efficiency of the analytical method, accounting for losses from both extraction and instrumental analysis. | Provides a comprehensive measure of the method's performance from sample preparation to detection. |

Consistent recovery of the internal standard, this compound, across different samples and concentrations is essential for it to accurately compensate for any variability or loss of the native analyte during the extraction procedure.

Stability of this compound in Analytical Matrices

Ensuring the stability of the analyte and its internal standard throughout the analytical process is fundamental to obtaining reliable quantitative data. The stability of Tafluprost acid, and by extension its internal standard this compound, must be rigorously evaluated under various conditions that mimic the sample handling and analysis lifecycle. nih.gov FDA reviews of validated methods for Tafluprost acid provide specific stability data in human plasma. fda.gov

These stability tests are designed to detect any degradation of the analyte and internal standard, which could otherwise lead to inaccurate results.

| Stability Test | Condition | Finding for Tafluprost Acid | Implication for this compound |

| Stock Solution Stability | Stored at room temperature and refrigerated/frozen. | Stable for up to 6 hours at room temperature and for 32 days at -10°C to -30°C. fda.gov | This compound stock solutions are expected to exhibit similar stability, ensuring the integrity of calibration standards. |

| Freeze/Thaw Stability | Multiple cycles of freezing and thawing of matrix samples. | Stable following six freeze/thaw cycles in human plasma. fda.gov | Confirms that samples containing this compound can be re-analyzed without compromising data quality. |

| Autosampler Stability | Processed samples stored in the autosampler prior to injection. | Stable for 23 hours at 15°C and for 126 hours at 2°C to 8°C. fda.gov | Demonstrates that this compound does not degrade during the typical runtime of an analytical batch. |

| Long-Term Matrix Stability | Frozen matrix samples stored for an extended period. | Stable for at least 28 days when stored at -10°C to -30°C. fda.gov | Supports the validity of storing clinical or research samples for a defined period before analysis. |

The demonstrated stability of Tafluprost acid under these varied conditions provides a strong basis for the stability of this compound, confirming its suitability as a reliable internal standard for quantitative studies.

Impurity Profiling and Degradation Studies of Tafluprost and its Deuterated Analogues

Understanding the degradation pathways of a drug substance is a regulatory requirement and essential for ensuring the quality, safety, and efficacy of a pharmaceutical product. nih.gov Stability-indicating methods are developed to separate the intact drug from any potential degradation products. The degradation profile of this compound is expected to be identical to that of Tafluprost.

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. nih.gov The goal is to generate potential degradation products and demonstrate the specificity of the analytical method. nih.gov Studies on Tafluprost have employed various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netoup.com

These studies are crucial for identifying the likely degradation products that could appear in the drug product over its shelf life and for proving the "stability-indicating" nature of the analytical method. researchgate.net

| Stress Condition | Methodology | Observed Degradation of Tafluprost |

| Hydrolytic (Acidic) | Treatment with hydrochloric acid (e.g., 0.5N - 5N HCl) at elevated temperatures (e.g., 80°C). actascientific.com | Significant degradation occurs, primarily through hydrolysis of the isopropyl ester to form the biologically active Tafluprost acid. |

| Hydrolytic (Basic) | Treatment with sodium hydroxide (B78521) (e.g., 0.5N - 5N NaOH) at elevated temperatures (e.g., 80°C). actascientific.com | Tafluprost shows significant degradation under alkaline conditions. oup.comactascientific.com |

| Oxidative | Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂). nih.gov | Degradation is observed under oxidative stress. researchgate.netoup.com |

| Thermal | Exposing the drug substance to high temperatures (e.g., 105°C for 6 hours). nih.gov | Tafluprost shows some degradation under thermal stress. oup.com |

| Photolytic | Exposing the drug substance to UV or fluorescent light. | Degradation is observed upon exposure to light. oup.com |

Identification and Characterization of Degradation Products

Following forced degradation, the resulting impurities and degradation products must be identified and characterized. nih.gov This is typically achieved using hyphenated techniques like LC-MS, which provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer, allowing for the determination of the molecular weight of the degradants. nih.gov

For Tafluprost, research has focused on developing methods to separate and identify key impurities, including its critical geometric isomer (trans-isomer) and other related substances. researchgate.netoup.com The major degradation product formed under hydrolytic conditions is Tafluprost acid, the active metabolite. Other potential degradants can arise from oxidation or isomerization. The structures of these products are elucidated using advanced techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurities. nih.gov

| Impurity/Degradant | Type | Method of Identification |

| Tafluprost Acid | Hydrolytic Degradation Product / Metabolite | LC-MS |

| Trans-Isomer of Tafluprost | Geometric Isomer / Process Impurity | RP-HPLC, LC-MS oup.com |

| Oxidative Degradants | Oxidative Degradation Products | LC-MS oup.com |

| 15-keto Tafluprost | Potential Process Impurity | RP-HPLC oup.com |

| Tafluprost Ethyl Ester | Potential Process Impurity | RP-HPLC oup.com |

Development of Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, excipients, or other components in the sample matrix. researchgate.netnih.gov The development of such a method is a regulatory necessity.

The development of a SIAM for Tafluprost has been successfully reported using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netoup.com The validation of these methods follows ICH guidelines and includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. oup.com

Key Features of a Stability-Indicating Method for Tafluprost:

Specificity: The method must be able to resolve the main Tafluprost peak from all known impurities and degradation products generated during forced degradation studies. This is often confirmed using a photodiode array (PDA) detector to check for peak purity. oup.comoup.com

Accuracy & Precision: The method must provide results that are close to the true value (accuracy) and are consistently reproducible (precision).

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a specified range.

Sensitivity: The method must be sensitive enough to detect and quantify impurities at levels required by regulatory standards, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.net

The successful development and validation of these HPLC methods ensure that the quality of Tafluprost can be monitored throughout its manufacturing process and shelf life, guaranteeing that the product remains safe and effective. oup.comactascientific.com

Comparative Analytical Techniques for Prostanoid Analogues

The accurate quantification of synthetic prostanoid analogues, such as Tafluprost, and their deuterated internal standards like this compound, is critical for research, development, and quality control. The structural similarity among various prostaglandin (B15479496) F2α (PGF2α) analogues necessitates highly selective and sensitive analytical methods to differentiate and quantify them in diverse matrices, including cosmetic formulations and biological fluids. researchgate.netresearchgate.net The primary analytical approach involves a combination of chromatographic separation and mass spectrometric detection.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for separating prostanoid analogues. nih.govcreative-proteomics.com These methods are well-suited for the analysis of non-volatile and thermally labile molecules like prostaglandins (B1171923). creative-proteomics.com The choice between HPLC and UHPLC often depends on the desired throughput and resolution, with UHPLC offering faster analysis times and improved separation efficiency due to the use of smaller particle size columns. creative-proteomics.comfrontiersin.org

For detection, tandem mass spectrometry (MS/MS) is the gold standard, prized for its exceptional sensitivity and specificity. nih.govnih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust platform for analyzing these compounds. researchgate.net This technique allows for the selective monitoring of specific precursor-to-product ion transitions, which minimizes interference from the sample matrix and enables precise quantification, even at very low concentrations. frontiersin.orgnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate quantification, employing the isotope dilution method to correct for matrix effects and variations during sample preparation and analysis. researchgate.netfrontiersin.org

While LC-MS/MS is dominant, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative approach. However, GC-MS is less frequently used for prostanoid analogues because these compounds are generally not volatile enough for direct analysis. creative-proteomics.com Consequently, a chemical derivatization step is required to increase their volatility and thermal stability, which adds complexity and potential variability to the sample preparation process. creative-proteomics.comnih.gov

A comparison of the two leading methodologies highlights the advantages of LC-MS/MS for this class of compounds.

Table 1: Comparison of LC-MS/MS and GC-MS for Prostanoid Analogue Analysis

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. creative-proteomics.com | Requires volatile compounds; derivatization is necessary for prostanoids. creative-proteomics.com |

| Sample Preparation | Simpler; often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govchromatographyonline.com | More complex; requires a derivatization step to increase analyte volatility. nih.gov |

| Sensitivity | Generally offers lower detection limits for this class of compounds. chromatographyonline.com | Can be sensitive, but detection limits may be higher compared to LC-MS/MS for these analytes. chromatographyonline.com |

| Throughput | Higher throughput due to faster sample preparation and shorter analytical run times. frontiersin.orgnih.gov | Lower throughput due to the additional derivatization step and potentially longer run times. nih.gov |

| Applicability | Preferred for complex biological matrices like plasma and tissues. creative-proteomics.com | Can be used, but may be more susceptible to matrix interferences without extensive cleanup. |

The validation of these analytical methods is performed to ensure their reliability for the intended application. youtube.comnih.gov Validation studies establish the method's performance characteristics, demonstrating that it is fit for purpose. eurachem.org For prostanoid analogues, this involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LLOQ).

Research findings demonstrate the high quality of data achievable with modern LC-MS/MS methods for the analysis of prostanoid analogues.

Table 2: Typical Validation Parameters for the LC-MS/MS Analysis of Prostanoid Analogues

| Validation Parameter | Typical Performance | Source |

|---|---|---|

| Linearity (r²) | > 0.99 | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.0003–0.1063 µg/g | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.0012–0.3545 µg/g | researchgate.net |

| Accuracy (Recovery) | 70.8% to 122.8% | researchgate.net |

| Intra-day Precision (%CV) | 0.2% to 12.8% | researchgate.net |

| Inter-day Precision (%CV) | 0.2% to 13.8% | researchgate.net |

| Matrix Effects | 73.0% to 121.4% | researchgate.net |

Sample preparation is a critical preceding step to analysis. Techniques such as Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed. nih.govnih.gov These procedures effectively clean up the sample by removing interfering substances, which is crucial for achieving accurate and robust results, especially when analyzing complex cosmetic products or biological samples. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bimatoprost |

| Latanoprost |

| Norbimatoprost |

| Tafluprost |

| This compound |

Metabolism and Biotransformation Studies Utilizing Tafluprost D4

In Vitro Metabolic Investigations

In vitro systems are invaluable for dissecting the specific enzymatic processes and cellular sites involved in drug metabolism, providing data that complements in vivo findings.

The metabolic cascade of Tafluprost (B1681877) is initiated by hydrolytic enzymes. Esterases, which are abundant in ocular tissues, are responsible for the activation of the Tafluprost prodrug to Tafluprost acid. drugbank.comfigshare.com

Investigations into the role of cytochrome P450 (CYP450) enzymes, which are primary mediators of Phase I metabolism for many drugs, have been conducted. In vitro studies using human recombinant CYP enzymes and human liver microsomes have shown that Tafluprost acid is not a significant substrate for major CYP450 isoforms. fda.gov After incubation with a panel of CYP enzymes, no notable depletion of Tafluprost acid or formation of its metabolites was observed. fda.gov This indicates that the potential for clinically relevant drug-drug interactions involving the CYP450 system is low. fda.gov The primary metabolic pathways for Tafluprost acid are β-oxidation and conjugation, bypassing significant CYP450 involvement. fda.govnih.gov

| Enzyme Family | Role in Tafluprost Metabolism | Key Findings | Reference |

| Esterases | Prodrug Activation: Catalyze the hydrolysis of Tafluprost to its active form, Tafluprost acid. | Abundant in corneal tissue, ensuring rapid and localized activation of the drug. | drugbank.com, nih.gov |

| Cytochrome P450 (CYP) Enzymes | Minimal/Negligible: Not a primary pathway for the metabolism of Tafluprost acid. | In vitro studies showed no significant metabolism by major human CYP isoforms, suggesting a low risk of CYP-mediated drug interactions. | fda.gov |

Metabolic profiling studies using cell-based systems provide a more integrated view of a compound's biotransformation. Primary human hepatocytes are considered a gold standard for such in vitro assessments as they contain a wide array of Phase I and Phase II metabolic enzymes. biorxiv.org

When radiolabeled Tafluprost was incubated with human hepatocytes, the primary biotransformation products identified were Tafluprost acid and its β-oxidized metabolite, 1,2-dinor-Tafluprost acid. fda.gov Further analysis by mass spectrometry also identified 1,2,3,4-tetranor-Tafluprost acid and glucuronic acid conjugates of Tafluprost acid and its dinor and tetranor forms. fda.gov These findings from a cellular model corroborate the preclinical data, confirming that hydrolysis followed by β-oxidation and glucuronidation are the principal metabolic routes for Tafluprost in humans. fda.gov

Application of Deuterated Tafluprost-d4 in Metabolic Elucidation Studies

The strategic incorporation of deuterium (B1214612) into the Tafluprost molecule, creating this compound, offers a powerful method for dissecting its metabolic fate. While specific research on this compound is not extensively published, the principles of using deuterated analogs in metabolic studies are well-established and can be applied to understand its potential utility. nih.govchem-station.com

Tracking Metabolic Fate and Pathways

Deuterium-labeled compounds are frequently employed as tracers in metabolism studies. nih.gov By administering this compound, researchers can distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This technique allows for the precise tracking of the metabolic cascade.

Tafluprost, an isopropyl ester prodrug, undergoes rapid hydrolysis in the eye to its biologically active metabolite, Tafluprost acid. nih.govnih.govwikipedia.orgdrugbank.com Subsequent metabolism of Tafluprost acid proceeds primarily through β-oxidation of the carboxylic acid side chain, a common pathway for fatty acids. wikipedia.orgfda.govnih.gov This process leads to the formation of key metabolites.

In studies with non-deuterated Tafluprost, the major metabolites identified in ocular tissues of monkeys were 1,2-dinor-tafluprost acid and 1,2,3,4-tetranor-tafluprost acid. nih.gov The use of this compound would serve to confirm these pathways in various biological matrices and could potentially uncover previously unidentified minor metabolites due to the enhanced sensitivity and specificity of mass spectrometric detection of the deuterated species.

Table 1: Key Metabolites of Tafluprost

| Metabolite Name | Metabolic Pathway |

| Tafluprost acid | Hydrolysis |

| 1,2-dinor-tafluprost acid | β-oxidation |

| 1,2,3,4-tetranor-tafluprost acid | β-oxidation |

This table is generated based on metabolic data from studies on non-deuterated Tafluprost. nih.gov

Investigation of Kinetic Isotope Effects

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of the deuterium atom. chem-station.com This effect is particularly pronounced when the carbon-hydrogen bond is broken in the rate-determining step of a metabolic reaction. researchgate.net

In the context of Tafluprost, the primary metabolic route is β-oxidation. fda.govnih.gov By strategically placing deuterium atoms at the positions targeted by the enzymes involved in β-oxidation, it would be possible to investigate the kinetic isotope effects on its metabolism. For instance, deuteration at the alpha and beta carbons of the carboxylic acid side chain of Tafluprost acid could potentially slow down the enzymatic oxidation process.

Observing a significant KIE would provide strong evidence that the cleavage of that specific C-H bond is a rate-limiting step in the metabolism of Tafluprost acid. This information is valuable for understanding the drug's pharmacokinetic profile, including its half-life and clearance rate. While specific experimental data on the KIE of this compound is not available, the principle is a fundamental application of deuterated compounds in medicinal chemistry. rsc.org

Table 2: Potential Sites for Deuteration on Tafluprost Acid for KIE Studies

| Position of Deuteration | Potential Metabolic Step Affected | Expected Outcome if KIE is Observed |

| α-carbon of the carboxylic acid side chain | Initial dehydrogenation in β-oxidation | Slower formation of the enoyl-CoA intermediate |

| β-carbon of the carboxylic acid side chain | Hydration and subsequent oxidation in the β-oxidation spiral | Altered rate of chain shortening |

This table presents hypothetical scenarios based on the known metabolism of Tafluprost and the principles of kinetic isotope effects.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations with Deuterated Tafluprost

Preclinical Pharmacokinetic Characterization in Animal Models

Following topical ocular administration in animal models, Tafluprost (B1681877), an ester prodrug, demonstrates rapid and extensive absorption into ocular tissues. nih.gov It is quickly hydrolyzed by local esterases into its biologically active metabolite, Tafluprost acid. drugbank.comfda.govpatsnap.com

Studies in rats have shown that radioactivity from labeled Tafluprost is absorbed very quickly, with peak concentrations in most eye tissues occurring within 15 minutes of a single ocular dose. nih.gov The cornea consistently shows the highest concentration of the drug. nih.govdrugbank.com In one rat study, approximately 10% of the administered dose was found in the cornea shortly after application. Throughout a 24-hour observation period, the concentration in the cornea remained higher than in the aqueous humor and the iris/ciliary body. nih.gov However, with repeated daily dosing in rats, while the cornea still maintained the highest concentration, the iris/ciliary body showed the second-highest level of radioactivity, surpassing the aqueous humor. nih.gov

Similar findings have been observed in monkeys, the primary nonclinical species for these studies. After a single dose of radiolabeled Tafluprost, high concentrations of radioactivity were noted in the cornea and conjunctiva, followed by the iris, sclera, choroid with retinal pigmented epithelium, and the aqueous humor. nih.gov Peak concentrations across these ocular tissues were generally reached within two hours. The major radioactive component identified in the cornea, aqueous humor, and iris/ciliary body for at least eight hours post-administration was the active metabolite, Tafluprost acid. nih.govnih.gov The concentrations of Tafluprost acid achieved in the aqueous humor and ciliary body were sufficient to engage the target FP receptors. nih.gov

| Tissue | Relative Concentration Rank (Single Dose) | Relative Concentration Rank (Repeated Dose) |

|---|---|---|

| Cornea | 1 (Highest) | 1 (Highest) |

| Aqueous Humor | 2 | 3 |

| Iris/Ciliary Body | 3 | 2 |

Data synthesized from preclinical studies in rats. nih.gov

Following ocular administration in rats, Tafluprost is extensively metabolized and systemically absorbed radioactivity is eliminated through both renal and fecal routes. nih.gov The primary metabolic pathway for the active Tafluprost acid involves processes common to endogenous prostaglandins (B1171923): fatty acid β-oxidation and subsequent phase II conjugation. fda.govnih.gov Notably, metabolic reactions at the 15-carbon position were not observed in monkeys. nih.gov

Preclinical studies in rats revealed a sex-dependent difference in excretion. In female rats, radioactivity was excreted almost equally in urine and feces. In male rats, a greater proportion was excreted in the feces, a finding attributed to higher rates of biliary excretion (approximately 50% of the dose in males compared to 33% in females). nih.gov The intact Tafluprost prodrug was not detected in plasma, tissues, or excreta, indicating rapid and complete conversion to its metabolites. nih.gov

Preclinical investigations suggest that Tafluprost has high bioavailability following topical ocular administration. In a study using rats, the absorption ratio of radioactivity after an ocular dose was calculated to be approximately 75%. nih.gov This indicates efficient penetration and systemic absorption from the ocular surface. Further studies in rats measuring the concentration of Tafluprost acid and Timolol in the aqueous humor have been conducted to understand drug penetration, confirming that the active metabolite reaches intraocular target tissues. nih.gov

Molecular and Cellular Pharmacodynamics of Tafluprost Acid (Preclinical Context)

The pharmacological activity of Tafluprost is mediated by its active metabolite, Tafluprost acid. patsnap.com This carboxylic acid derivative is a potent and highly selective agonist for the prostanoid FP receptor. selleckchem.comnih.gov In competitive radioligand binding assays, Tafluprost acid demonstrated a very high affinity for the human prostanoid FP receptor, with a reported inhibition constant (Ki) of approximately 0.4 nM. selleckchem.comnih.gov

This affinity is significantly greater than that of other prostaglandin (B15479496) analogs; for instance, its affinity for the FP receptor is about 12 times higher than that of Latanoprost acid. drugbank.comnih.gov The selectivity of Tafluprost acid is also notable. Its binding affinity for the prostanoid EP3 receptor is substantially weaker, with a reported IC50 value of 67 nM, making it 126 times less potent at this receptor compared to the FP receptor. selleckchem.com It displays minimal to no significant binding potential for other prostanoid receptors. drugbank.com This high affinity and selectivity for the FP receptor are central to its mechanism of action. nih.gov

| Compound | Binding Affinity (Ki) | Receptor |

|---|---|---|

| Tafluprost Acid (AFP-172) | 0.4 nM | Human Prostanoid FP Receptor |

| Latanoprost Acid (PhXA85) | 4.7 nM | Human Prostanoid FP Receptor |

Data from in vitro receptor binding studies. nih.gov

The prostanoid FP receptor, the molecular target of Tafluprost acid, is a G protein-coupled receptor (GPCR). nih.govarvojournals.org Upon agonist binding, the FP receptor predominantly couples to the Gq subtype of heterotrimeric G proteins. nih.gov The activation of the Gq protein initiates a specific intracellular signaling cascade. nih.gov

This Gq-mediated pathway involves the activation of phospholipase Cβ (PLCβ). nih.gov PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The generation of these messengers leads to subsequent events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC). nih.gov While Gq coupling is the primary pathway, some evidence suggests the FP receptor may also induce signaling through G12/G13 or Gi proteins. nih.gov Further research in mice indicates that the ocular effects of Tafluprost are mediated through the FP receptor, and part of this effect may involve FP receptor-mediated production of endogenous prostaglandins that subsequently act on the EP3 receptor. nih.gov

In Vitro Cellular Effects (e.g., HUVEC proliferation, migration, capillary formation; adipogenesis)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the in vitro cellular effects of Tafluprost-d4. The existing research focuses almost exclusively on the non-deuterated form of the compound, Tafluprost.

Therefore, there is currently no available data to report on the specific effects of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, migration, capillary formation, or its impact on the process of adipogenesis.

While studies on Tafluprost have investigated its influence on these cellular processes, it is not scientifically accurate to extrapolate these findings directly to this compound without specific experimental evidence. Deuteration can, in some cases, alter the pharmacokinetic and pharmacodynamic properties of a molecule, and thus its biological activity. Without dedicated in vitro studies on this compound, its cellular effects remain uncharacterized.

Applications of Tafluprost D4 in Pharmaceutical Research and Development

Role as a Certified Reference Material and Analytical Standard

In the highly regulated environment of pharmaceutical development, the use of certified reference materials and analytical standards is fundamental to ensuring product quality, safety, and efficacy. pharmaffiliates.compharmaffiliates.com Tafluprost-d4 is synthesized for this specific purpose, serving as a benchmark against which the active pharmaceutical ingredient (API), tafluprost (B1681877), and its metabolites can be accurately identified and measured. labclinics.comcaymanchem.comcaymanchem.com

Reference standards are highly characterized materials that provide a basis for comparison in analytical tests. lgcstandards.com this compound, intended for research and analytical applications, functions as an internal standard for the quantification of tafluprost and its active metabolite, tafluprost acid, using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). labclinics.comcaymanchem.comcaymanchem.commedchemexpress.com Its role is to provide a reliable point of reference during analysis, helping to calibrate instrumentation and validate analytical procedures. clearsynth.com

Table 1: Chemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|

| This compound | C₂₅H₃₀D₄F₂O₅ | 456.6 | Internal standard for Tafluprost quantification. caymanchem.com |

| Tafluprost acid-d4 | C₂₂H₂₄D₄F₂O₅ | 414.5 | Internal standard for Tafluprost acid quantification. caymanchem.com |

| Tafluprost | C₂₅H₃₄F₂O₅ | 452.53 | Active pharmaceutical ingredient; prostaglandin (B15479496) analog. lgcstandards.comsynzeal.com |

| Tafluprost acid | C₂₂H₂₈F₂O₅ | 410.45 | Active metabolite of Tafluprost. |

Contribution to Bioanalytical Method Robustness and Accuracy

The development of robust and accurate bioanalytical methods is a cornerstone of drug development, mandated by regulatory agencies to ensure reliable data from preclinical and clinical studies. kcasbio.comnih.gov this compound plays a pivotal role in enhancing the robustness of methods designed to measure tafluprost concentrations in biological samples. texilajournal.com

The primary tool for this is the use of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS assays. kcasbio.comaptochem.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the detector. aptochem.com Because this compound is chemically almost identical to tafluprost, it co-elutes during chromatography and experiences similar extraction recovery and ionization response in the mass spectrometer. aptochem.comscispace.com However, due to its higher mass, the mass spectrometer can easily differentiate it from the non-deuterated tafluprost. clearsynth.com

This co-elution and similar behavior allow this compound to compensate for variations that can occur during the analytical process, such as:

Sample Extraction Variability: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are corrected for because the standard and analyte are lost in the same proportion. scioninstruments.com

Ionization Fluctuation: The efficiency of ionization in a mass spectrometer source can fluctuate or be suppressed/enhanced by other components in the sample (matrix effects). kcasbio.comscioninstruments.com Since this compound is affected in the same way as tafluprost, the ratio of their signals remains constant, leading to a more accurate measurement. kcasbio.comtexilajournal.com

Instrumental Drift: Minor changes in instrument sensitivity over the course of an analytical run are normalized. scioninstruments.com

By using this compound, laboratories can develop highly reliable and reproducible methods, which is a regulatory expectation for bioanalysis. kcasbio.comnih.gov

Facilitating Quantitative Analysis in Complex Biological Matrices

Measuring low concentrations of drugs and their metabolites in complex biological matrices like plasma, whole blood, or tissue is a significant challenge in pharmaceutical analysis. texilajournal.comscioninstruments.com These matrices contain numerous endogenous compounds that can interfere with the analysis and affect accuracy. clearsynth.com Tafluprost acid, the active metabolite of tafluprost, has been quantified in human plasma using LC-MS/MS methods where a deuterated internal standard is crucial for accuracy. fda.gov

The use of this compound as an internal standard is particularly advantageous for LC-MS/MS, the gold-standard technique for quantitative bioanalysis. texilajournal.comresearchgate.net During analysis, the mass spectrometer is set to monitor specific mass transitions for both tafluprost (the analyte) and this compound (the internal standard). nih.govmdpi.com The concentration of the analyte in the sample is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve. clearsynth.com

This approach provides high sensitivity and selectivity, allowing for the precise quantification of tafluprost even at the very low concentrations typically found in systemic circulation following ocular administration. fda.govresearchgate.net The presence of the deuterated standard corrects for matrix effects, ensuring that the calculated concentration is accurate despite the complexity of the biological sample. clearsynth.comkcasbio.com

Enhancing Impurity and Degradant Quantification

Ensuring the purity of an active pharmaceutical ingredient is a critical aspect of drug manufacturing and quality control. pharmaffiliates.com Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials. pharmaffiliates.comgoogle.com Regulatory bodies require stringent control and monitoring of these impurities, as they can impact the safety and efficacy of the final drug product. pharmaffiliates.compharmaffiliates.com

This compound serves as an essential tool in the identification and quantification of process-related impurities and degradation products of tafluprost. pharmaffiliates.comsynzeal.com In methods developed to profile the impurity landscape of a drug, a deuterated standard provides a precise way to measure the levels of known and unknown impurities relative to a constant internal reference. pharmaffiliates.com

By using this compound, analysts can develop validated methods to:

Accurately quantify specific, known impurities against reference standards.

Estimate the concentration of unknown degradants that may appear during stability studies.

Ensure that batches of the tafluprost API consistently meet the purity specifications required by pharmacopeias and regulatory agencies. pharmaffiliates.comgoogle.com

This rigorous analytical control is essential for maintaining the quality and consistency of the pharmaceutical product throughout its lifecycle.

Support for Preclinical Drug Discovery and Development

Before a drug can be tested in humans, it must undergo extensive preclinical evaluation, including pharmacokinetic (PK) studies in animal models. nih.govnih.gov These studies investigate how the drug is absorbed, distributed, metabolized, and excreted (ADME). Deuterated compounds like this compound are valuable tools in this early stage of drug discovery and development. wikipedia.orgresearchgate.net

While this compound's primary role is as an internal standard, the principles of deuteration are also applied in drug discovery to potentially modify a drug's metabolic profile. nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow the rate of metabolic processes that involve breaking this bond. wikipedia.orgresearchgate.net

In the context of supporting preclinical development for tafluprost, this compound is used to:

Facilitate the development of robust bioanalytical methods needed for PK studies in animals. nih.govnih.gov

Enable accurate measurement of tafluprost and its active metabolite, tafluprost acid, in various biological samples from these studies. fda.govnih.gov

Help researchers understand the drug's half-life, bioavailability, and metabolic pathways, which is critical information for designing subsequent clinical trials. wikipedia.orgnih.gov

The reliable data generated using this compound as an analytical standard in these preclinical phases is fundamental for making informed decisions about the drug's potential for further development. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Bimatoprost |

| Cyclosporine |

| Elexacaftor |

| Everolimus |

| Glecaprevir |

| Ivacaftor |

| Latanoprost |

| Methamphetamine |

| Mycophenolic acid |

| Olmesartan |

| Sirolimus |

| Tacrolimus |

| Tafluprost |

| Tafluprost acid |

| Tafluprost acid-d4 |

| This compound |

| Tezacaftor |

| Travoprost |

Quality Control and Regulatory Science Perspectives in Analytical Chemistry

Analytical Quality by Design (QbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods, moving beyond traditional validation to build quality in from the start. pharmaceutical-networking.comqbdworks.com The goal is to create a robust method where the impact of operational variables is well understood, ensuring reliable performance throughout the method's lifecycle. nih.gov When developing a quantitative method for Tafluprost (B1681877), the use of Tafluprost-d4 as an internal standard is a key consideration within the AQbD framework.

The AQbD process for a method utilizing this compound would involve several key steps:

Defining the Analytical Target Profile (ATP): The first step is to establish the ATP, which defines the requirements for the method's performance. For a bioanalytical LC-MS/MS method to quantify Tafluprost using this compound, the ATP would specify the required accuracy, precision, sensitivity (limit of quantification), and the sample matrix (e.g., plasma, aqueous humor). qbdworks.com

Risk Assessment: A risk assessment (e.g., Failure Mode and Effects Analysis) is conducted to identify method parameters that could potentially impact the ATP. qbdworks.com For an LC-MS/MS method, these could include the mobile phase composition, pH, gradient slope, column temperature, and mass spectrometer settings. The properties of the internal standard, this compound, such as its isotopic purity and stability, are also critical considerations.

Method Optimization and Design Space: Design of Experiments (DoE) is employed to systematically study the effects of the identified critical parameters and their interactions. qbdworks.com This experimental work leads to the definition of a Method Operable Design Region (MODR), or "design space," which is the multidimensional space of method parameters that has been demonstrated to provide results meeting the ATP criteria. nih.gov Operating within this established design space is not considered a change to the method, offering regulatory flexibility. qbdworks.com

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently performs as intended. This includes system suitability tests, which are performed before each analysis to verify the performance of the chromatographic system, and the use of a well-characterized internal standard like this compound. qbdworks.com The method's performance is monitored over its lifecycle, allowing for continuous improvement. qbdworks.com

By applying AQbD principles, a robust and reliable analytical method for Tafluprost is developed, where this compound plays a central role in ensuring the accuracy and precision of the quantitative results. nih.gov

Adherence to International Conference on Harmonization (ICH) Guidelines (e.g., ICH Q2, Q3)

Adherence to ICH guidelines is fundamental for the global registration of pharmaceuticals. For the analytical procedures involving this compound, the ICH Q2(R2) and Q3 guidelines are particularly relevant. europa.eueuropa.eu

ICH Q2(R2): Validation of Analytical Procedures

The ICH Q2(R2) guideline provides a framework for validating analytical procedures to demonstrate their suitability for the intended purpose. europa.eufda.gov When this compound is used as an internal standard for the quantification of Tafluprost, the analytical method must be validated according to these principles. europa.euich.org Several studies on the analysis of Tafluprost explicitly state that their methods were validated in accordance with ICH guidelines. nih.govresearchgate.net

The validation process assesses various performance characteristics, which are summarized in the table below. europa.euich.org

| Performance Characteristic | Description for a Quantitative Method Using this compound |

| Specificity/Selectivity | The ability to unequivocally assess the analyte (Tafluprost) in the presence of other components, such as impurities, degradation products, matrix components, and the internal standard (this compound). europa.eu This is typically demonstrated by showing no interference at the retention times of the analyte and internal standard. |

| Accuracy | The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations of Tafluprost and comparing the measured value (determined using the this compound internal standard) to the nominal value. ich.org |

| Precision (Repeatability, Intermediate Precision) | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Repeatability assesses precision over a short interval under the same conditions, while intermediate precision assesses variations within a laboratory (e.g., different days, analysts, or equipment). ich.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity. ich.org The response ratio (Tafluprost/Tafluprost-d4) is plotted against Tafluprost concentration. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity. ich.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. nih.gov |

This table summarizes key validation parameters as per ICH Q2(R2) guidelines.

ICH Q3: Impurities in New Drug Substances and Drug Products

The ICH Q3A(R2) and Q3B(R2) guidelines address the control of impurities in new drug substances and products, respectively. europa.eubiotech-spain.com These guidelines establish thresholds for reporting, identifying, and qualifying impurities. gmp-compliance.orgich.org An accurate and validated analytical method is essential for monitoring these impurities. The use of this compound as an internal standard allows for the precise quantification of Tafluprost's purity and any related impurities or degradation products that may arise during manufacturing or storage. jpionline.orgpharmaffiliates.com This ensures that any impurity levels conform to the acceptance criteria outlined in the specification and justified according to ICH Q3 standards. ich.org

Analytical Comparability and Reference Standards in Drug Development

Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a drug substance or product. This compound functions as an internal standard, which is a specific type of analytical reference standard used in quantitative assays. pharmaffiliates.commedchemexpress.com

The primary role of this compound is to ensure analytical comparability by correcting for variability in the analytical procedure. clearsynth.com In complex biological matrices like plasma, "matrix effects" can suppress or enhance the instrument's response to the analyte, leading to inaccurate results. kcasbio.com Because a deuterated internal standard like this compound is chemically almost identical to the analyte (Tafluprost), it experiences very similar matrix effects and extraction recovery. aptochem.comacanthusresearch.com By measuring the ratio of the analyte response to the internal standard response, these variations are normalized, leading to more reliable and reproducible data across different samples, studies, and laboratories. kcasbio.com

This analytical robustness is critical for comparability studies, such as when comparing a generic product to a reference listed drug (RLD). fda.gov Regulatory bodies like the FDA require that generic ophthalmic solutions demonstrate qualitative and quantitative sameness (Q1/Q2) or provide data to establish bioequivalence. fda.gov The validated analytical methods underpinning these comparisons rely on well-characterized reference standards, including internal standards like this compound, to ensure the data is accurate and defensible.

Traceability and Documentation for Deuterated Standards

The reliability of an analytical method is fundamentally linked to the quality of its reference standards. For a deuterated standard like this compound, comprehensive traceability and documentation are essential for regulatory compliance and to guarantee the integrity of the analytical data. pharmaffiliates.comnih.gov

Key documentation for a deuterated internal standard includes:

Certificate of Analysis (CoA): This is the primary document that accompanies the reference standard. A comprehensive CoA for this compound should include:

Identity: Confirmation of the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Purity: The purity of the compound with respect to any non-isotopically labeled impurities, typically determined by HPLC or UPLC.

Isotopic Purity: The percentage of the compound that is deuterated and the distribution of different isotopic species. This is crucial to ensure there is no significant contribution from the unlabeled analyte.

Concentration/Weight: An accurate value for the concentration of the solution or the weight of the solid material, with a statement of uncertainty.

Storage Conditions and Expiry Date: Recommended storage conditions to ensure the stability of the standard over time.

Characterization Data: The raw data and reports from the analytical techniques used to establish identity, purity, and stability should be available.

Documentation of Synthesis: Information on the synthetic route is important to ensure the stability of the deuterium (B1214612) labels. The labels must be placed on positions that are not susceptible to hydrogen-deuterium exchange with protons from the solvent or matrix under analytical or storage conditions. acanthusresearch.com For instance, deuterium should not be placed on heteroatoms like oxygen or nitrogen, and care must be taken with positions adjacent to carbonyl groups. acanthusresearch.com

This rigorous documentation provides an unbroken chain of comparisons (traceability) that links the analytical result back to a certified reference material. It ensures that the this compound standard is suitable for its intended purpose and provides the confidence required for its use in regulated bioanalysis and other critical quality control applications. nih.gov

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in synthesizing Tafluprost-d4?

- Methodological Guidance : Follow strict isotopic labeling protocols, including detailed documentation of reaction conditions (temperature, solvent purity, stoichiometry) and characterization steps (e.g., NMR for deuterium incorporation verification). Use high-purity precursors and validate synthetic pathways with control experiments. Reproducibility hinges on transparent reporting of deviations, such as incomplete deuteration or side reactions .

- Data Requirements : Include mass spectrometry (MS) and nuclear magnetic resonance (NMR) data to confirm isotopic purity. Cross-reference with non-deuterated Tafluprost to identify isotopic shifts .

Q. What are the critical parameters for characterizing this compound in preclinical studies?

- Key Parameters :

- Isotopic Purity : Quantify deuterium enrichment via MS or isotope-ratio mass spectrometry (IRMS).

- Stability : Assess under storage conditions (e.g., light, temperature) using HPLC-UV or LC-MS to detect degradation products.

- Bioanalytical Validation : Establish calibration curves in biological matrices (plasma, ocular tissues) with limits of detection (LOD) and quantification (LOQ) .

Q. How should researchers design dose-response studies for this compound in intraocular pressure (IOP) models?

- Experimental Design :

- Use a randomized, blinded approach in animal models (e.g., rabbits or primates) with baseline IOP measurements.

- Include negative (vehicle) and positive (non-deuterated Tafluprost) controls.

- Apply statistical power analysis to determine sample size, ensuring detection of ≥15% IOP reduction with p < 0.05 .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data for this compound be resolved?

- Analysis Strategy :

Source Identification : Compare study designs (e.g., species differences, sampling timepoints).

Isotope Effects : Evaluate deuterium’s impact on metabolic stability (e.g., CYP450-mediated oxidation) using in vitro microsomal assays.

Statistical Reconciliation : Apply meta-analysis or Bayesian hierarchical models to harmonize disparate datasets .

- Example : Discrepancies in half-life (t½) may arise from deuterium’s kinetic isotope effect (KIE) on esterase-mediated hydrolysis .

Q. What methodologies optimize detection of this compound in trace-level ocular tissue analyses?

- Advanced Techniques :

- Microsampling : Use LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM) for nanogram-level quantification.

- Matrix Effects : Normalize data using deuterated internal standards (e.g., Tafluprost-d7) to correct for ion suppression in complex matrices.

- Spatial Mapping : Apply MALDI imaging mass spectrometry to localize this compound in corneal layers .

Q. How can researchers address contradictions in this compound’s receptor binding affinity data?

- Critical Steps :

- Assay Validation : Replicate binding assays (FP/SPR) under standardized conditions (pH, temperature, buffer composition).

- Control Experiments : Test non-deuterated Tafluprost in parallel to isolate isotope-specific effects.

- Data Interpretation : Use Bland-Altman plots to assess inter-lab variability and Cohen’s d to quantify effect sizes .

Methodological Frameworks for Data Reporting

Q. What statistical approaches are recommended for this compound’s efficacy-toxicity balance studies?

- Recommendations :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate efficacy (IOP reduction) with adverse effects (e.g., hyperemia).

- Dose-Response Modeling : Use Emax models to estimate EC50 and Hill coefficients, reporting 95% confidence intervals .

Q. How should isotopic interference be minimized in this compound bioanalytical workflows?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.